Comparative PDE5 Inhibitory Potency: N-Desmethyl Sildenafil Demonstrates Approximately 50% of Parent Compound Activity
N-Desmethyl Sildenafil exhibits an in vitro PDE5 inhibitory potency of approximately 50% relative to the parent drug sildenafil. This is consistently reported across FDA-approved product labeling and peer-reviewed pharmacological literature as approximately 2.5-fold lower potency compared to sildenafil [1]. This metabolite retains a phosphodiesterase selectivity profile similar to sildenafil, meaning it does not exhibit off-target PDE isozyme activity distinct from the parent compound [2].
| Evidence Dimension | PDE5 inhibitory potency (in vitro) |
|---|---|
| Target Compound Data | ~50% of parent drug potency (2.5-fold lower) |
| Comparator Or Baseline | Sildenafil (reference potency) |
| Quantified Difference | N-Desmethyl Sildenafil potency = ~50% of sildenafil; ~2.5-fold lower |
| Conditions | In vitro PDE5 enzyme inhibition assay; phosphodiesterase selectivity profiling |
Why This Matters
This quantifies the metabolite's pharmacological contribution to overall PDE5 inhibition following sildenafil administration, validating its necessity as an analytical target in pharmacokinetic and bioequivalence studies.
- [1] Sildenafil FDA Package Insert. Section 12.3 Pharmacokinetics: "This metabolite has a phosphodiesterase selectivity profile similar to sildenafil and an in vitro potency for PDE5 approximately 50% of the parent drug." View Source
- [2] Vignali M, et al. UPLC-MS/MS method for simultaneous determination of sildenafil and N-desmethyl sildenafil. ResearchGate. "Sildenafil is converted into its active metabolite, N-desmethyl sildenafil (UK-103,320), which has a 2.5 fold lower in vitro potency for PDE5." View Source
